Adenosine-15N N1-Oxide Adenosine-15N N1-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987564
InChI: InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1
SMILES:
Molecular Formula: C10H13N5O5
Molecular Weight: 284.23 g/mol

Adenosine-15N N1-Oxide

CAS No.:

Cat. No.: VC17987564

Molecular Formula: C10H13N5O5

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

Adenosine-15N N1-Oxide -

Specification

Molecular Formula C10H13N5O5
Molecular Weight 284.23 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-(15N)azanylidene-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1
Standard InChI Key QHFLZHVITNUFMV-ZGUONDJVSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=[15NH])O
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

Adenosine-15N N1-Oxide retains the core structure of adenosine, comprising a ribose sugar moiety linked to an oxidized adenine base. The oxidation at the N1 position introduces a hydroxyl group, altering the electronic environment of the purine ring. This modification is critical for its biochemical stability and reactivity . The isotopic labeling at N1 with 15N^{15}\text{N} ensures minimal perturbation to the native structure while providing a detectable signature for spectroscopic analysis .

Table 1: Molecular Properties of Adenosine-15N N1-Oxide

PropertyValue
Molecular FormulaC10H13N4[15N]O5\text{C}_{10}\text{H}_{13}\text{N}_4[^{15}\text{N}]\text{O}_5
Molecular Weight284.23 g/mol
CAS Number197227-85-3
AppearanceYellow Solid
Purity≥90%

Electronic Modifications

The N1 oxidation shifts the electron density within the adenine ring, as evidenced by 15N^{15}\text{N} NMR spectroscopy. Protonation or oxidation at N1 induces upfield shifts in NMR signals, distinguishing it from unmodified adenosine . For instance, the 15N^{15}\text{N} resonance for the N1-Oxide group appears near δ ≈ 250 ppm, compared to δ ≈ 190 ppm for the unmodified N1 in adenosine . These shifts are pivotal for identifying the compound in complex biological matrices.

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

The synthesis of Adenosine-15N N1-Oxide involves diazo-transfer reactions using 15N^{15}\text{N}-enriched reagents. A common approach utilizes Na15NO2\text{Na}^{15}\text{NO}_2 to introduce the isotopic label at the N1 position, followed by oxidation to form the N1-Oxide group . Protecting groups are often employed to shield reactive sites on the ribose moiety during synthesis, ensuring regioselective modification .

Isotopic Incorporation

Achieving high isotopic purity (>99%) requires rigorous validation via 15N^{15}\text{N}-HMBC NMR or mass spectrometry . Protocols emphasize the use of chromatographic purification to eliminate unlabeled byproducts, which could compromise experimental accuracy .

Chemical Reactivity and Stability

Stability Profile

Adenosine-15N N1-Oxide exhibits enhanced enzymatic resistance compared to adenosine. It is refractory to adenosine deaminase, preventing conversion to inosine—a common degradation pathway for adenosine derivatives . Thermal stability assessments show that the compound remains intact under reflux conditions (e.g., 80°C in acidic media), making it suitable for prolonged experimental setups .

Reactivity with Nucleophiles

The N1-Oxide group participates in ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms. For example, reactions with primary amines result in selective substitutions at the N1 position, enabling the synthesis of tailored derivatives for specific studies .

Spectroscopic Characterization

NMR Spectroscopy

1H^{1}\text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N} NMR spectra are essential for confirming the structure and isotopic labeling. Key distinctions from unmodified adenosine include:

Table 2: NMR Chemical Shifts of Adenosine-15N N1-Oxide vs. Adenosine

PositionAdenosine-15N N1-Oxide (δ, ppm)Adenosine (δ, ppm)
H8 (purine)8.6638.21
C8 (purine)141.92139.5
Ribose C1'87.4387.1

The upfield shift of the purine H8 proton reflects altered electron distribution due to N1 oxidation .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula and isotopic enrichment. The 15N^{15}\text{N} label increases the molecular mass by 1 Da compared to the unlabeled analogue, allowing precise quantification in metabolic studies .

Research Applications

Metabolic Tracing

The 15N^{15}\text{N} label enables real-time tracking of adenosine metabolism in cellular systems. Researchers utilize this compound to map purine salvage pathways and quantify nucleotide turnover rates .

Structural Biology

In NMR-based structural studies, Adenosine-15N N1-Oxide serves as a probe for investigating nucleic acid-protein interactions. Its distinct 15N^{15}\text{N} signals facilitate assignments in complex spectra, reducing ambiguity in data interpretation .

Comparison with Structural Analogues

Adenosine N1-Oxide (Non-Isotopic)

This analogue shares the N1-Oxide modification but lacks the 15N^{15}\text{N} label. While it exhibits similar anti-inflammatory properties, its utility in isotopic tracing is limited .

13C^{13}\text{C}13C-Labeled Adenosine

Compounds like Adenosine-13C5^{13}\text{C}_5 are used in metabolic flux analysis but cannot probe N1-specific interactions, underscoring the unique niche of Adenosine-15N N1-Oxide .

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